1-[6-(4-methoxyphenoxy)hexyl]piperidine
Description
1-[6-(4-Methoxyphenoxy)hexyl]piperidine is a synthetic piperidine derivative characterized by a six-carbon alkyl chain bridging a piperidine ring and a 4-methoxyphenoxy group. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as ligands for neurotransmitter receptors, enzyme inhibitors, or antimicrobial agents .
Properties
IUPAC Name |
1-[6-(4-methoxyphenoxy)hexyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2/c1-20-17-9-11-18(12-10-17)21-16-8-3-2-5-13-19-14-6-4-7-15-19/h9-12H,2-8,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDNMNDIZPWWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-methoxyphenoxy)hexyl]piperidine typically involves the following steps:
Preparation of 4-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Formation of 4-methoxyphenoxyhexane: The 4-methoxyphenol is then reacted with 1-bromohexane in the presence of a base like potassium carbonate to form 4-methoxyphenoxyhexane.
Attachment of Piperidine: Finally, 4-methoxyphenoxyhexane is reacted with piperidine in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-methoxyphenoxy)hexyl]piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The piperidine ring can be reduced to form a secondary amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under suitable conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenoxyhexylpiperidine.
Reduction: Formation of hexylpiperidine.
Substitution: Formation of various substituted phenoxyhexylpiperidines depending on the substituent used.
Scientific Research Applications
1-[6-(4-methoxyphenoxy)hexyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving receptor binding and signal transduction due to its structural similarity to certain neurotransmitters.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(4-methoxyphenoxy)hexyl]piperidine involves its interaction with molecular targets such as receptors or enzymes. The piperidine ring can mimic the structure of certain neurotransmitters, allowing it to bind to specific receptors and modulate their activity. This interaction can influence various signaling pathways and physiological processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Aromatic Ring
4-tert-Butylphenoxy vs. 4-Methoxyphenoxy
The compound 1-(6-(4-tert-butylphenoxy)hexyl)piperidine hydrogen oxalate () replaces the methoxy group with a bulkier tert-butyl (-C(CH₃)₃) group. Key differences:
- Physical Properties : The tert-butyl derivative has a higher melting point (156–158°C) compared to typical methoxy-substituted piperidines, likely due to increased van der Waals interactions .
- Biological Implications : Bulkier substituents may hinder membrane permeability but enhance target binding affinity in hydrophobic pockets.
Chlorophenyl vs. Methoxyphenyl
Derivatives such as (RS/SR)-2-[1-(4-chlorophenyl)hexyl]piperidine () feature electron-withdrawing chloro (-Cl) groups.
Ortho-Methoxy vs. Para-Methoxy
In 1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol (), an ortho-methoxy group enhances α-glucosidase inhibition (IC₅₀ = 0.207 mM), suggesting that substituent position critically impacts enzyme binding. Para-methoxy groups may favor different conformational interactions .
Hexyl Chain Modifications
Trimethoxysilyl-Terminated Hexyl Chain
1-(6-(Trimethoxysilyl)hexyl)piperidine () replaces the phenoxy group with a trimethoxysilyl (-Si(OCH₃)₃) moiety. This modification renders the compound suitable for catalytic applications (e.g., alkene hydrosilylation) rather than biological use, highlighting the role of terminal functional groups in determining application scope .
Chain Length Variations
Compounds like (RS/SR)-2-[1-(4-chlorophenyl)butyl]piperidine () feature shorter alkyl chains (butyl vs. hexyl).
Piperidine Core Modifications
Piperazine vs. Piperidine Cores
Pharmaceutical agents such as 1-(4-methoxyphenyl)-4-(1-methylethyl)piperazine () substitute piperidine with piperazine. Piperazine derivatives often exhibit enhanced basicity and hydrogen-bonding capacity, altering receptor binding kinetics .
Spiro and Bicyclic Derivatives
Natural products like 1-[1-oxo-3(3,4-methylenedioxy-5-methoxyphenyl)-2Z-propenyl]-piperidine () incorporate conjugated systems or spiro junctions. These structural complexities can improve target selectivity but complicate synthesis .
Table 1. Key Physical and Spectroscopic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
